Rucaparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PARP Inhibition and Tumor Targeting

Cancer cells often have mutations in genes involved in DNA repair. PARP enzymes play a crucial role in repairing single-strand DNA breaks. By inhibiting PARP function, Rucaparib can trap these single-strand breaks, converting them into more complex and difficult-to-repair double-strand breaks. This can lead to tumor cell death, particularly in cancers with deficiencies in homologous recombination (HR), another DNA repair pathway [].

Rucaparib's mechanism of action makes it a promising therapeutic strategy for cancers with mutations in BRCA1 and BRCA2 genes, which are essential for HR repair. Research has shown that tumors harboring these mutations are particularly sensitive to PARP inhibition [].

Clinical Trials and Ongoing Research

Rucaparib has been investigated in various clinical trials for different cancer types, including ovarian cancer, breast cancer, pancreatic cancer, and prostate cancer.

- Ovarian Cancer: Several studies have demonstrated the efficacy of Rucaparib in patients with advanced ovarian cancer harboring BRCA mutations. Rucaparib is approved by the US Food and Drug Administration (FDA) for the maintenance treatment of these patients following response to platinum-based chemotherapy [].

- Breast Cancer: Clinical trials are ongoing to evaluate Rucaparib's effectiveness in treating breast cancer, particularly in patients with BRCA mutations [].

- Pancreatic Cancer and Other Cancers: Research is also exploring Rucaparib's potential in pancreatic cancer, prostate cancer, and other tumor types with DNA repair deficiencies [, ].

Rucaparib is a small molecule drug classified as a poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of certain types of cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes, such as ovarian and prostate cancers. The compound is designed to exploit the concept of synthetic lethality, where it selectively targets cancer cells that are deficient in DNA repair mechanisms, leading to increased cell death due to the accumulation of DNA damage . Rucaparib is administered orally and is marketed under the brand name Rubraca.

Rucaparib acts as a PARP inhibitor. PARP plays a crucial role in repairing single-strand DNA breaks within cells. By inhibiting PARP, rucaparib disrupts the DNA repair process in cancer cells that rely heavily on PARP for survival, particularly those with mutations in BRCA1 and BRCA2 genes []. These mutations already compromise DNA repair mechanisms, and rucaparib further hinders their ability to repair damage, leading to cell death.

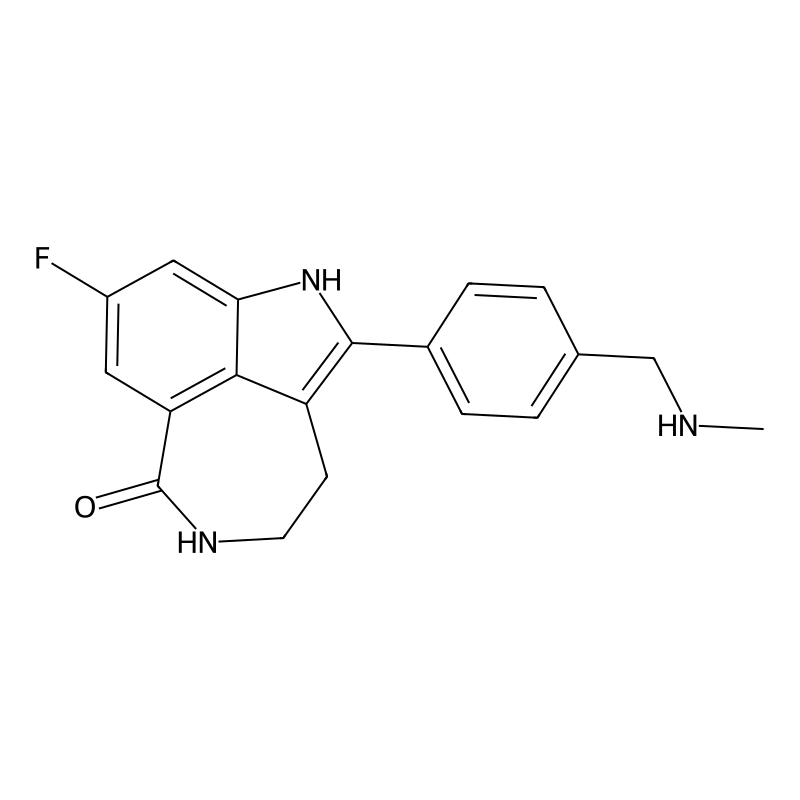

Rucaparib's chemical structure is represented by the formula C₁₉H₁₈F N₃O, and it features a benzimidazole core that is critical for its activity. The drug undergoes various metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. Key metabolic pathways include N-demethylation, N-methylation, and glucuronidation, resulting in several metabolites that can also exhibit biological activity .

The following reactions illustrate some metabolic processes involving rucaparib:

- Oxidation: Rucaparib is oxidized by cytochrome P450 enzymes.

- N-Demethylation: This process forms various metabolites that can contribute to its pharmacological effects.

- Glucuronidation: This reaction aids in the elimination of rucaparib from the body.

Rucaparib exhibits potent biological activity by inhibiting poly(ADP-ribose) polymerases 1, 2, and 3. By blocking these enzymes, rucaparib disrupts the DNA repair process, particularly in cancer cells with existing deficiencies in DNA repair pathways due to BRCA mutations. This leads to increased levels of DNA damage and ultimately results in cell death . In vitro studies have shown that rucaparib has high binding affinity for PARP1 (inhibitory constant of 1.4 nmol/L) and PARP2 (inhibitory constant of 0.17 nmol/L), making it an effective therapeutic agent against tumors with homologous recombination deficiencies .

The synthesis of rucaparib has been achieved through various methods, including a notable total synthesis involving a late-stage C–H arylation reaction under palladium and copper catalysis. This method yields rucaparib efficiently while maintaining its structural integrity . The key steps in the synthesis typically include:

- Formation of the Benzimidazole Core: Utilizing appropriate precursors to construct the central ring structure.

- Aryl Bromide Reaction: Employing palladium-catalyzed coupling reactions to introduce aryl groups.

- Salt Formation: Converting rucaparib into its camsylate salt for improved solubility and stability.

Rucaparib is primarily indicated for the treatment of:

- Ovarian Cancer: Particularly in patients with BRCA mutations who have received prior chemotherapy.

- Prostate Cancer: As part of treatment regimens for metastatic castration-resistant prostate cancer with homologous recombination repair deficiencies.

It has also shown potential in combination therapy with other chemotherapeutic agents, enhancing their efficacy through synergistic effects .

Rucaparib has been studied for its interactions with various drugs and substrates. It has a manageable drug-drug interaction profile as a perpetrator of cytochrome P450 enzymes. Notably, it does not significantly affect the pharmacokinetics of other drugs metabolized by these enzymes . In clinical settings, co-administration with other anticancer agents has demonstrated either additive or synergistic effects on tumor growth inhibition.

Several compounds share similar mechanisms of action as rucaparib but may differ in their specificity or side effect profiles. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Olaparib | Poly(ADP-ribose) polymerase inhibitor | First-in-class; FDA-approved for BRCA-mutated cancers |

| Niraparib | Poly(ADP-ribose) polymerase inhibitor | Longer half-life; approved for maintenance therapy |

| Talazoparib | Poly(ADP-ribose) polymerase inhibitor | Potent against PARP1; used in breast cancer |

| Veliparib | Poly(ADP-ribose) polymerase inhibitor | Investigational; potential use in combination therapies |

Rucaparib's unique profile includes its specific binding affinity for PARP enzymes and its distinct pharmacokinetic properties, which contribute to its efficacy in treating resistant tumors associated with BRCA mutations .

The development of rucaparib originated in 1990 at Newcastle University, where researchers identified PARP as a therapeutic target for potentiating chemotherapy. Early work focused on synthesizing benzamide derivatives capable of inhibiting PARP activity, leading to the discovery of AG14361, a prototype compound with submicromolar potency. Collaboration with Agouron Pharmaceuticals (later Pfizer) enabled structure-based optimization, resulting in AG014699 (rucaparib’s investigational name). Key milestones include:

- 1997: Identification of PARP-1’s role in base excision repair, validating its inhibition as a chemo/radiosensitization strategy.

- 2003: First-in-human Phase I trial demonstrating rucaparib’s safety and pharmacodynamic activity in combination with temozolomide.

- 2016: Accelerated FDA approval for BRCA-mutated ovarian cancer, marking the culmination of a 26-year development journey.

Classification Within Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

Rucaparib belongs to the PARP inhibitor class, which includes olaparib, niraparib, and talazoparib. Its distinct features are:

| Feature | Rucaparib | Olaparib | Niraparib |

|---|---|---|---|

| PARP isoform selectivity | PARP-1/2/3 | PARP-1/2/3 | PARP-1/2 |

| IC₅₀ (PARP-1) | 1.4 nM | 5 nM | 3.8 nM |

| Chemical class | Tricyclic indole | Phthalazinone | Indazole |

Rucaparib’s tricyclic scaffold confers prolonged target engagement compared to earlier benzamide-based inhibitors, with PARP inhibition persisting >24 hours post-administration in preclinical models.

The development of efficient synthetic routes for rucaparib has evolved significantly since its initial discovery, with multiple approaches emerging to address the challenges of large-scale manufacturing. The most prominent synthetic pathways demonstrate substantial improvements in yield, cost-effectiveness, and scalability compared to early methodologies.

The original Leimgruber-Batcho route represented the first established synthetic pathway for rucaparib production. This approach utilized 5-fluoro-2-methylbenzoic acid and phthalimidoacetaldehyde acetal as starting materials, requiring twelve synthetic steps to reach the target compound [1]. However, this route suffered from significant limitations including an overall yield of only 2.9%, thermal hazards associated with the indole synthesis, and complex purification requirements that made it unsuitable for efficient large-scale production [1].

The simplified reductive alkylation route emerged as another approach addressing industrial manufacturing needs [1]. This pathway utilizes 5-fluoro-2-methylbenzoic acid and 4-formylphenylboronic acid as starting materials but required ten synthetic steps with an overall yield of 5.2% [1]. While representing an improvement over the original route, this approach still faced challenges including problematic Suzuki coupling reactions and hydrogen cyanide generation during reductive amination steps [1].

Recent patent developments have introduced novel process routes aimed at further reducing synthetic complexity. The WO2019115000 patent describes a process utilizing novel synthesis intermediates that reduces the total number of reaction steps to approximately seven, representing three to six fewer steps compared to prior art processes [6]. This approach specifically avoids nitration reactions and reduces the use of strong acids, enhancing production safety while maintaining reasonable yields [6].

The Chinese patent route (CN109575035) presents another innovative approach focused on intermediate preparation [7]. This method involves condensation reactions between specific compound intermediates and aminoacetaldehyde acetal compounds under the action of condensing agents or carboxylic acid activators. The process demonstrates high efficiency with overall yields reaching 75% over four synthetic steps, while avoiding hazardous nitration reactions and maintaining mild reaction conditions suitable for industrial production [7].

Most recently, the 2024 scalable process route published in Organic Process Research & Development represents the current state-of-the-art in rucaparib synthesis [3] [8]. This approach utilizes the same starting materials as the Heck-Imino-Stetter route but incorporates optimizations specifically designed for large-scale manufacturing. The process features the use of inexpensive starting materials, enhanced scalability, and ease of purification through recrystallization rather than chromatographic methods [3] [8]. This route achieves a 54% overall yield over six synthetic steps while maintaining excellent product quality and manufacturing consistency [3].

Optimization of Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial manufacturing of rucaparib required comprehensive optimization across multiple process parameters. Large-scale synthesis optimization focused on addressing critical challenges including raw material costs, process safety, environmental impact, and manufacturing efficiency.

Process Safety Improvements constituted another critical optimization area, particularly addressing thermal hazards present in early synthetic routes. The original Leimgruber-Batcho indole synthesis presented significant thermal stability concerns that posed risks during scale-up operations [1]. Optimized processes eliminated these hazards through alternative synthetic strategies, safer reaction conditions, and improved temperature control systems. The newer routes avoid nitration reactions that generate hazardous waste streams and eliminate the use of large quantities of strong acids, substantially improving the overall safety profile for manufacturing personnel and facilities [6] [7].

Reaction Condition Optimization focused on developing mild, controllable conditions suitable for large-scale operations. Traditional approaches often required harsh reaction conditions including high temperatures and aggressive reagents that complicated scale-up efforts [1]. Optimized processes utilize ambient or moderately elevated temperatures, reduced pressure requirements, and more environmentally friendly solvent systems. These improvements not only enhance safety but also reduce energy consumption and equipment complexity for manufacturing facilities [7] [10].

Purification Process Streamlining represented a major advancement in manufacturing efficiency. Early synthetic routes required extensive column chromatography and multiple purification steps that were impractical for large-scale production [1]. Modern optimized processes rely primarily on recrystallization-based purification methods that are readily scalable and provide consistent product quality [3] [8]. This shift dramatically reduces processing time, solvent consumption, and equipment requirements while improving overall manufacturing throughput.

Catalyst System Optimization addressed both cost and efficiency concerns in large-scale synthesis. Original routes utilized expensive palladium catalysts in Suzuki coupling reactions that were prone to deactivation and required complex recovery procedures [1]. Optimized processes employ more robust catalyst systems with improved selectivity and stability, reducing overall catalyst loading requirements and associated costs. Additionally, newer synthetic routes avoid problematic coupling reactions entirely through alternative bond-forming strategies [2] [3].

Environmental Impact Reduction became increasingly important as manufacturing scales increased. Traditional processes generated substantial hazardous waste streams requiring expensive treatment and disposal procedures [1]. Optimized routes implement green chemistry principles including reduced solvent usage, elimination of toxic reagents, and minimized waste generation. These improvements not only reduce environmental compliance costs but also enhance the sustainability profile of rucaparib manufacturing operations [6] [7].

Manufacturing Infrastructure Optimization extended beyond individual reaction optimizations to encompass entire production facilities. Lonza's development of a dedicated monoplant facility for rucaparib production exemplifies this comprehensive approach [11] [12]. The facility incorporates extensive automation, on-line analytical monitoring designed to enable real-time release testing, and high-containment features suitable for highly potent active pharmaceutical ingredient production. This dedicated approach achieved substantial cost of goods reduction and reduced lead times from 24-36 months initially to only six weeks [11] [12].

Formation of Rucaparib Camsylate: Salt Selection and Characterization

The selection and characterization of rucaparib camsylate represents a critical aspect of pharmaceutical development, balancing multiple physicochemical and manufacturing requirements to achieve optimal drug product performance. The camsylate salt form was chosen after extensive evaluation of alternative salt forms, demonstrating superior properties for solid dosage form development and commercial manufacturing.

Salt Selection Rationale involved comprehensive screening of multiple pharmaceutically acceptable acids to identify the optimal salt form for rucaparib. The basic nitrogen atoms in rucaparib's structure enable salt formation with various acids, providing opportunities to modulate physicochemical properties including solubility, stability, and crystallization behavior [13] [14]. Initial development work explored phosphate and gluconate salts as preferred options, but subsequent evaluation revealed significant limitations including multiple polymorphic forms, hydrate formation, and polymorphic instability that made these salts unsuitable for solid dosage form development [13] [14].

The camsylate salt selection process considered multiple factors essential for pharmaceutical manufacturing. Camphorsulfonic acid, specifically the (1S,4R)-configuration, forms a 1:1 salt with rucaparib that demonstrates exceptional stability and manufacturing advantages [15] [14]. The selection process evaluated crystalline properties, polymorphic behavior, hygroscopicity, thermal stability, and dissolution characteristics to ensure optimal performance across diverse manufacturing and storage conditions [13] [14].

Physicochemical Characterization of rucaparib camsylate revealed properties particularly well-suited for pharmaceutical development. The salt exhibits a molecular formula of C29H34FN3O5S with a molecular weight of 555.67 g/mol, providing a well-defined composition for manufacturing consistency [15]. The camsylate salt demonstrates excellent thermal stability with high melting points and remains stable under conditions of elevated temperature and humidity, ensuring robust performance during manufacturing processes and extended storage periods [14].

Polymorphic Characterization identified three distinct crystalline forms of rucaparib camsylate designated as Form A, Form B, and Form C [14] [16]. Form A represents the thermodynamically most stable polymorph under normal storage and use conditions, while Form B exists only at elevated temperatures (128-140°C) and readily converts to Form A upon cooling [14]. Form C represents an alternative anhydrous polymorph that converts to Form A in solvent-mediated systems, ensuring consistent polymorphic composition during manufacturing processes [14]. This limited polymorphism significantly reduces manufacturing complexity compared to alternative salt forms that exhibit extensive polymorphic diversity [13].

Crystallization Behavior of rucaparib camsylate demonstrates excellent reproducibility and control during manufacturing operations. Form A can be consistently prepared using controlled crystallization methods, providing highly crystalline material with predictable morphology and particle size distribution [14]. The crystallization process avoids hydrate formation, eliminating moisture-related stability concerns that complicate pharmaceutical manufacturing. The salt exhibits non-hygroscopic behavior, preventing moisture uptake that could affect product stability or processing characteristics [14].

Solubility and Dissolution Properties of rucaparib camsylate provide adequate bioavailability while maintaining manufacturing advantages. The camsylate salt exhibits aqueous solubility of 1.4 nmol/L, which supports the observed 36-37% absolute oral bioavailability in clinical studies [17] [18]. While alternative salt forms including adipate and pimelic acid salts demonstrate significantly enhanced solubility, the camsylate form provides sufficient dissolution performance for therapeutic efficacy while offering superior manufacturing and stability characteristics [17].

Alternative Salt Forms have been extensively investigated to expand the solid-state scope of rucaparib formulations. Research into salts with dicarboxylic acids including fumaric acid (2:1 stoichiometry), adipic acid (1:1 stoichiometry), and pimelic acid (1:1 stoichiometry) revealed enhanced solubility properties compared to the camsylate salt [17]. However, these alternative forms require additional development work to establish manufacturing robustness and regulatory acceptance for pharmaceutical applications [17].

Manufacturing Process Development for rucaparib camsylate focuses on consistent salt formation and crystallization control. The process involves acid-base neutralization between rucaparib free base and camphorsulfonic acid in appropriate solvent systems, followed by controlled precipitation and crystallization [14]. Process parameters including temperature, concentration, seeding, and mixing conditions are carefully controlled to ensure consistent polymorphic form, particle size distribution, and chemical purity [14].

Quality Control and Characterization Methods for rucaparib camsylate employ multiple analytical techniques to ensure batch-to-batch consistency. X-ray powder diffraction (XRPD) analysis confirms polymorphic identity and purity, with characteristic peaks at 12.2±0.2, 14.8±0.2, and 22.4±0.2 degrees 2θ distinguishing the desired crystalline forms [14] [16]. Thermal analysis including differential scanning calorimetry (DSC) confirms thermal behavior and polymorphic stability, while infrared spectroscopy validates salt formation through characteristic acid-base interactions [17] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Rubraca

FDA Approval: Yes

Rucaparib camsylate is approved to treat: Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used: As maintenance therapy in adults with recurrent cancer who are having a complete or partial response to platinum chemotherapy.

In adults whose cancer has certain mutations in the BRCA1 or BRCA2 gene and who have already been treated with at least two other types of chemotherapy.

Prostate cancer that is metastatic , has a germline or somatic mutation in the BRCA1 or BRCA2 gene, and is castration resistant (has not responded to treatments that lower testosterone levels). It is used in adults who have already been treated with antiandrogen therapy and chemotherapy that included a taxane.¹

¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that rucaparib camsylate provides a clinical benefit in these patients. Rucaparib camsylate is also being studied in the treatment of other types of cancer.

Pharmacology

Rucaparib is an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX55 - Rucapari

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Pentosyltransferases [EC:2.4.2.-]

PARP3 [HSA:10039] [KO:K10798]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single oral dose of radiolabeled rucaparib, unchanged rucaparib accounted for 64% of the radioactivity. Rucaparib accounted for 45% and 95% of radioactivity in urine and feces, respectively.

The mean (coefficient of variation) apparent volume of distribution is 2300 L (21%).

The mean (coefficient of variation) apparent total clearance at steady state is 44.2 L/h (45%).

Metabolism Metabolites

Wikipedia

Helional

Biological Half Life

Use Classification

Antineoplastic agents -> Human pharmacotherapeutic group

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.

3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.

4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.

5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.

6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.

7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.

8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.

9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.

10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.

11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.

12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.

13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.